molecular formula C14H12N2O4S B1620863 5-Nitro-1-(phenylsulfonyl)indoline CAS No. 519056-50-9

5-Nitro-1-(phenylsulfonyl)indoline

Cat. No.: B1620863
CAS No.: 519056-50-9
M. Wt: 304.32 g/mol
InChI Key: UIFNZZAMKWBTFM-UHFFFAOYSA-N
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Description

5-Nitro-1-(phenylsulfonyl)indoline is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a phenylsulfonyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-(phenylsulfonyl)indoline typically involves the nitration of 1-(phenylsulfonyl)indoline. This can be achieved by treating 1-(phenylsulfonyl)indoline with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the nitration reaction is carried out in a flow reactor. This allows for better control over reaction parameters such as temperature, concentration, and residence time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-(phenylsulfonyl)indoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Oxidation: The indoline ring can be oxidized to form indole derivatives under oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Secondary amines, thiols, under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Amino-1-(phenylsulfonyl)indoline.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

    Oxidation: Indole derivatives with different oxidation states.

Scientific Research Applications

5-Nitro-1-(phenylsulfonyl)indoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1-(phenylsulfonyl)indoline and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The phenylsulfonyl group can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindoline: Lacks the phenylsulfonyl group, making it less versatile in synthetic applications.

    1-(Phenylsulfonyl)indoline: Lacks the nitro group, reducing its potential for bioreduction and cytotoxicity.

    5-Nitroindole: Contains a nitro group but lacks the sulfonyl group, affecting its chemical reactivity and biological activity.

Uniqueness

5-Nitro-1-(phenylsulfonyl)indoline is unique due to the presence of both the nitro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-nitro-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFNZZAMKWBTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384664
Record name 5-nitro-1-(phenylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-50-9
Record name 5-nitro-1-(phenylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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